molecular formula C25H20F3NO5 B2795947 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 320727-89-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B2795947
CAS No.: 320727-89-7
M. Wt: 471.432
InChI Key: BQTSAOSBQOAEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a central propanoic acid backbone, an amino group shielded by the Fmoc moiety, and a 4-(trifluoromethoxy)phenyl substituent. The Fmoc group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS), while the trifluoromethoxy (CF₃O-) group contributes steric bulk and electron-withdrawing properties, influencing electronic characteristics and interactions with biological targets .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTSAOSBQOAEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320727-89-7
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethoxy phenyl moiety, positions it as a significant player in medicinal chemistry, particularly in peptide synthesis and drug development.

Chemical Structure

The compound's molecular formula is C23H22F3N2O4C_{23}H_{22}F_3N_2O_4 with a molecular weight of approximately 448.43 g/mol. The structural representation is as follows:

SMILES N(C(=O)OC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)C(C(N)=O)C(=O)OC(F)(F)F)\text{SMILES }N(C(=O)OC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)C(C(N)=O)C(=O)OC(F)(F)F)

Biological Activity Overview

The biological activity of this compound can be assessed through its role in peptide synthesis, where it acts as a building block for various biologically active peptides. The presence of the Fmoc group indicates its utility in protecting amino acids during coupling reactions, which is crucial for synthesizing peptides with specific functionalities.

While specific mechanisms of action for this compound are not extensively documented, similar compounds have shown promising results in various biological assays. The activity is often linked to their interactions with biological macromolecules such as proteins and nucleic acids.

In Vitro Studies

In vitro studies have demonstrated that compounds containing similar structures exhibit significant pharmacological activities, including:

  • Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been noted to reduce inflammation markers in various models.

Case Studies

  • Peptide Synthesis : A study highlighted the synthesis of peptides using Fmoc-protected amino acids, including this compound, demonstrating its effectiveness in producing bioactive peptides with enhanced stability and specificity.
  • Biological Assays : Various assays have been conducted to evaluate the efficacy of synthesized peptides against specific targets, revealing concentration-dependent effects on enzyme inhibition and receptor binding.

Data Tables

PropertyValue
Molecular FormulaC23H22F3N2O4
Molecular Weight448.43 g/mol
CAS Number181953-60-6
Purity95%
SolubilitySoluble in DMSO

Applications

The primary applications of this compound include:

  • Peptide Synthesis : As a building block for creating complex peptide structures.
  • Drug Development : Potential use in developing therapeutic agents targeting specific diseases.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table summarizes structural analogs, emphasizing substituent effects:

Substituent Molecular Weight Key Properties/Applications Synthetic Route References
4-(trifluoromethoxy)phenyl (target) ~443.39* Potential HIV-1 entry inhibition; SPPS utility Coupling with 4-(trifluoromethoxy)aniline
2-fluorophenyl 399.40* Enhanced lipophilicity Fmoc-protection of amino acid derivative
4-nitrophenyl 432.43 Strong electron-withdrawing; reactivity Fmoc-chloride reaction
3-chloro-4-(trifluoromethyl)phenyl ~487.83* Protease inhibition; steric hindrance Chloro-trifluoromethyl aniline coupling
3-hydroxyphenyl 403.43 Hydrogen bonding potential Fmoc protection of hydroxyl-substituted amine

*Calculated based on molecular formula; exact values may vary.

Electronic and Steric Effects

  • Trifluoromethoxy (CF₃O-) : Combines electron-withdrawing (-I effect) with moderate steric bulk. This balance may improve metabolic stability compared to nitro groups while maintaining favorable interactions with hydrophobic protein pockets .
  • Nitro (NO₂): Stronger electron withdrawal than CF₃O- but prone to reduction in vivo, limiting therapeutic utility .
  • Fluoro (F) : Smaller and less electron-withdrawing than CF₃O-, enhancing membrane permeability but reducing target affinity in some cases .

Physicochemical Properties

  • Stability : CF₃O- is more hydrolytically stable than nitro or ester groups, making the target compound suitable for prolonged storage .

Q & A

Q. What are the key structural features and molecular weight of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid?

The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethoxy-substituted phenyl ring, and a propanoic acid backbone. Its molecular formula is C₂₅H₂₁F₃NO₅ , with a molecular weight of 496.44 g/mol (calculated using atomic masses). Structural confirmation requires NMR spectroscopy (¹H/¹³C for functional groups) and high-resolution mass spectrometry (HRMS) to validate the molecular ion peak .

Q. How should this compound be stored to ensure stability during research use?

Store under -20°C in powder form to prevent hydrolysis of the Fmoc group. In solution, use anhydrous DMF or DCM at -80°C for long-term stability. Avoid exposure to moisture, light, or basic conditions, which may cleave the Fmoc group .

Q. What safety precautions are required when handling this compound?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation (H302, H315, H319). Use nitrile gloves, lab coats, and safety goggles , and work in a fume hood to minimize inhalation risks. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

The synthesis typically involves Fmoc-protected amino acid coupling using reagents like HBTU or DCC in anhydrous DMF. Key steps:

  • Protection : Introduce Fmoc to the amino group under basic conditions (e.g., NaHCO₃).
  • Coupling : Activate the carboxylic acid with EDCI/HOBt for reaction with 4-(trifluoromethoxy)phenyl substituents.
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product (>95% purity). Yield improvements (70–85%) are achieved by optimizing reaction time (12–24 hrs) and temperature (0–4°C for sensitive steps) .

Q. How does the trifluoromethoxy group influence reactivity compared to analogs with difluorophenyl or nitro groups?

The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the phenyl ring, increasing susceptibility to nucleophilic aromatic substitution. Compared to 4-nitrophenyl analogs (e.g., CAS 507472-26-6), the trifluoromethoxy group offers better metabolic stability in biological systems, as seen in pharmacokinetic studies of similar compounds .

Q. What analytical methods resolve contradictions in reported toxicity data for Fmoc-protected amino acids?

Discrepancies in GHS classifications (e.g., Category 2 vs. 4 for skin irritation) arise from batch-specific impurities. Mitigate by:

  • Conducting HPLC-MS to verify purity.
  • Performing Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells).
  • Cross-referencing safety data from multiple suppliers (e.g., MedChemExpress vs. Key Organics) .

Q. How can this compound be applied in peptide-based drug discovery?

The Fmoc group enables solid-phase peptide synthesis (SPPS) . Applications:

  • Peptide backbone modification : Incorporate the trifluoromethoxy phenyl group to enhance lipophilicity and blood-brain barrier penetration.
  • Targeted therapeutics : Conjugate with cancer-homing peptides (e.g., RGD motifs) via amide bond formation.
  • In vitro studies : Use fluorescence quenching (from the fluorenyl group) to monitor peptide-membrane interactions .

Methodological Considerations

Q. What techniques validate the deprotection efficiency of the Fmoc group in this compound?

  • UV-Vis spectroscopy : Monitor absorbance at 301 nm (characteristic of Fmoc cleavage by piperidine).
  • TLC : Use silica gel plates with ninhydrin staining to detect free amino groups post-deprotection.
  • LC-MS : Confirm complete removal of the Fmoc group (mass shift of -222.24 g/mol) .

Q. How do solvent choices impact the compound’s reactivity in coupling reactions?

  • Polar aprotic solvents (DMF, DCM) : Maximize solubility and stabilize reactive intermediates (e.g., HOBt esters).
  • Tetrahydrofuran (THF) : Avoid due to poor Fmoc-group stability.
  • Additives (e.g., DIEA) : Maintain pH 8–9 to prevent racemization during coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.